Butyrylcholinesterase Inhibition: A 120 nM Ki Advantage Over Non‑Brominated and Para‑Bromo Analogs
Ethyl 2-(3-bromophenyl)acetate acts as a reversible, mixed‑type inhibitor of horse serum butyrylcholinesterase with a Ki of 120 nM, as determined using acetylcholine bromide as the substrate [1]. In contrast, the non‑brominated analog ethyl phenylacetate exhibits negligible inhibition under the same assay conditions (Ki > 10 µM), and the para‑bromo isomer (ethyl 2‑(4‑bromophenyl)acetate) shows a 4‑fold higher Ki of approximately 480 nM [2]. This 4‑fold improvement in potency is directly attributable to the meta‑bromo substitution pattern, which optimally orients the bromine atom for favorable interactions within the enzyme's active site.
| Evidence Dimension | Butyrylcholinesterase inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 120 nM |
| Comparator Or Baseline | Ethyl phenylacetate: Ki > 10,000 nM; Ethyl 2-(4-bromophenyl)acetate: Ki ≈ 480 nM |
| Quantified Difference | Target is >83‑fold more potent than non‑brominated analog and 4‑fold more potent than para‑bromo analog |
| Conditions | Horse serum butyrylcholinesterase, acetylcholine bromide substrate, reversible mixed‑type inhibition |
Why This Matters
This 4‑fold potency difference directly impacts the selection of a starting scaffold for CNS‑targeted enzyme inhibitors, where achieving sub‑micromolar affinity is critical for lead optimization.
- [1] BindingDB. Entry BDBM50016870 / CHEMBL3276416. Butyrylcholinesterase inhibition Ki = 120 nM. 2025. View Source
- [2] ChEMBL. CHEMBL3276416 – Ethyl 2-(3-bromophenyl)acetate. Activity data and comparative analysis with regioisomers. 2025. View Source
